Ethyl 3-(4-carboethoxyphenyl)propionate
Description
Structure
3D Structure
Properties
CAS No. |
38628-52-3 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 4-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)10-7-11-5-8-12(9-6-11)14(16)18-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
OYMFFRUCMOQDON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 4 Carboethoxyphenyl Propionate
Direct Esterification Routes
Direct esterification remains a fundamental and widely employed method for the synthesis of esters. This approach typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Esterification of 3-(4-Carboethoxyphenyl)propionic Acid
One of the most direct pathways to Ethyl 3-(4-carboethoxyphenyl)propionate is through the Fischer esterification of 3-(4-carboethoxyphenyl)propionic acid. This reaction involves treating the dicarboxylic acid monoester with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is typically shifted towards the product side by using an excess of ethanol or by removing the water formed during the reaction. athabascau.camasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com
The general mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.com
| Reactant | Reagent | Catalyst | Conditions | Product | Yield |
| 3-(4-Carboethoxyphenyl)propionic acid | Ethanol | Sulfuric Acid | Reflux | This compound | High |
Table 1: Representative conditions for the esterification of 3-(4-Carboethoxyphenyl)propionic Acid.
Esterification of 4-Carboethoxyphenylacetic Acid Derivatives
An alternative, though less direct, esterification approach could involve derivatives of 4-carboethoxyphenylacetic acid. This multi-step process would first require the elongation of the acetic acid side chain, for instance, through malonic ester synthesis, to form 3-(4-carboethoxyphenyl)propionic acid, which would then be subjected to esterification as described above.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Alkyl Linkage Formation
The Suzuki-Miyaura coupling reaction provides a powerful method for the formation of aryl-alkyl bonds. In a potential synthetic route to this compound, an aryl halide, such as ethyl 4-bromobenzoate or ethyl 4-iodobenzoate, could be coupled with a suitable alkylboron reagent, like ethyl 3-boronopropionate. This reaction is catalyzed by a palladium complex in the presence of a base. jsynthchem.comexpresspolymlett.comsemanticscholar.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Product |
| Ethyl 4-iodobenzoate | Ethyl 3-(dihydroxyboryl)propanoate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |
| Ethyl 4-bromobenzoate | Potassium (3-ethoxy-3-oxopropyl)trifluoroborate | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | This compound |
Table 2: Hypothetical Suzuki-Miyaura coupling conditions for the synthesis of this compound.
Heck Reaction Variants with Acrylic Acid Esters
The Heck reaction offers another viable palladium-catalyzed route, involving the coupling of an aryl halide with an alkene. Specifically, the reaction of ethyl 4-iodobenzoate with ethyl acrylate in the presence of a palladium catalyst and a base can yield ethyl 3-(4-carboethoxyphenyl)acrylate. Subsequent reduction of the carbon-carbon double bond would then afford the target molecule, this compound. researchgate.netresearchgate.netnih.gov Common catalysts for this transformation include palladium acetate and tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine ligand and a base like triethylamine.
| Aryl Halide | Alkene | Catalyst | Base | Product (intermediate) |
| Ethyl 4-iodobenzoate | Ethyl acrylate | Pd(OAc)₂ | Et₃N | Ethyl 3-(4-carboethoxyphenyl)acrylate |
| Ethyl 4-bromobenzoate | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 3-(4-carboethoxyphenyl)acrylate |
Table 3: Typical conditions for the Heck reaction to form the precursor to this compound.
Michael Addition Strategies
The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds. This strategy involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).
A plausible Michael addition route to this compound would involve the reaction of a malonic ester, such as diethyl malonate, with ethyl 4-vinylbenzoate. This reaction is typically catalyzed by a base, such as sodium ethoxide. The initial adduct would then undergo decarboxylation to yield the final product. researchgate.netchempedia.infomdpi.com
The reaction is initiated by the deprotonation of the malonic ester by the base to form a stabilized enolate. This enolate then acts as the Michael donor, attacking the β-carbon of the ethyl 4-vinylbenzoate (the Michael acceptor). Subsequent protonation and decarboxylation lead to the desired propionate (B1217596) derivative.
| Michael Donor | Michael Acceptor | Base | Solvent | Product |
| Diethyl malonate | Ethyl 4-vinylbenzoate | Sodium ethoxide | Ethanol | This compound |
Table 4: Proposed Michael addition strategy for the synthesis of this compound.
Stereochemical Control in Michael Additions
Achieving stereocontrol in Michael additions is a significant area of research, as the creation of specific stereoisomers is often crucial for biological activity. Asymmetric Michael additions can be achieved using several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral Michael acceptors. nih.gov
Chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, can be attached to the substrate to direct the incoming nucleophile to one face of the molecule, leading to high diastereoselectivity. beilstein-journals.org Organocatalysis has also emerged as a powerful tool. Chiral amines or thiourea derivatives can activate the α,β-unsaturated ester and guide the nucleophile to create a specific enantiomer. For instance, bifunctional iminophosphorane (BIMP) superbase catalysts have been shown to be highly effective in promoting challenging oxa-Michael reactions to α,β-unsaturated esters, yielding products with excellent enantioselectivity. nih.gov
The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For example, a regio- and stereoselective Michael addition of a chiral ketimine to an electrophilic partner was used as the key step in synthesizing a complex molecule bearing a quaternary stereocenter with 95% enantiomeric excess (ee). mdpi.com
Carbonylation and Carboxylation Reactions
Carbonylation and carboxylation reactions are powerful methods for introducing carbonyl or carboxyl groups into organic molecules, respectively. These reactions are pivotal in synthesizing esters and carboxylic acids from simpler precursors.
Catalytic carbonylation involves the insertion of carbon monoxide (CO) into a molecule, typically mediated by a transition metal catalyst, most commonly palladium. mdpi.com This method provides a direct route to esters, amides, and other carbonyl compounds. mdpi.com For the synthesis of phenylpropanoates, a palladium-catalyzed carbonylation of an aryl halide or triflate can be performed in the presence of an alkene (like ethyl acrylate) and an alcohol (ethanol).
Recent advancements have focused on developing milder and more efficient catalytic systems. For example, palladium-catalyzed carbonylation of aryl chlorides can now be achieved using atmospheric pressure of carbon monoxide, which is a significant practical advantage over high-pressure methods. organic-chemistry.org The interplay of palladium catalysts with visible light has also been explored to facilitate the carbonylation of alkyl halides, although this is more challenging than with aryl halides due to the slower oxidative addition step. mdpi.comnih.gov
Table 2: Examples of Palladium-Catalyzed Carbonylation Reactions
| Substrate Type | CO Pressure | Nucleophile | Catalyst System | Product Type |
|---|---|---|---|---|
| Aryl Chlorides | Atmospheric | Phenols, Alcohols, Water | Pd(OAc)₂ / dcpp·2HBF₄ | Phenyl Esters, Alkyl Esters, Carboxylic Acids organic-chemistry.org |
| 4-Alkenyl Iodides | 40 atm | Alcohols, Amines | Pd(PPh₃)₄ / Et₃N | Cyclic Ketones, Diketo Amides mdpi.com |
| Alkyl Halides | Not specified | Aryl Formates (CO surrogate) | Pd(0) complex / Visible Light | Esters nih.gov |
Introduction of Carboxyl Functionality onto Aromatic Rings
Directly introducing a carboxyl group onto an aromatic ring is a key transformation for preparing precursors to compounds like this compound. This can be achieved through the fixation of carbon dioxide (CO₂), an abundant and renewable C1 source. cumbria.ac.ukresearchgate.net
The direct C-H carboxylation of aromatic compounds with CO₂ is an atom-economical approach that has garnered significant attention. cumbria.ac.ukresearchgate.net While the classic Kolbe-Schmitt reaction carboxylates activated phenols, modern methods target less activated arenes. nih.gov Lewis acid-mediated carboxylation, for example using aluminum tribromide (AlBr₃) in combination with silyl chlorides, can efficiently carboxylate various alkylbenzenes and polycyclic arenes under CO₂ pressure at room temperature. acs.orgnih.gov Furthermore, computationally designed palladium(II) complexes have been developed to catalyze the direct carboxylation of nonactivated arenes with CO₂, achieving high regioselectivity and turnover numbers. nih.gov
These methods provide a "green" chemistry route to aromatic carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other high-value chemicals. nih.gov
Reductive Approaches
Reductive methods are commonly employed in the final steps of a synthesis to convert an unsaturated precursor into the desired saturated compound.
The synthesis of this compound can be accomplished by the reduction of the corresponding unsaturated precursor, ethyl 3-(4-carboethoxyphenyl)cinnamate. The key challenge in this step is the selective reduction of the carbon-carbon double bond of the cinnamate moiety without affecting the two ester functional groups or the aromatic ring.
A common and effective method is catalytic hydrogenation. This typically involves reacting the unsaturated ester with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). Another approach is transfer hydrogenation, which uses a hydrogen donor molecule instead of H₂ gas. Ammonium formate is a frequently used hydrogen surrogate in this process, offering a safer and more convenient alternative. quizlet.com This method has been successfully used to reduce ethyl cinnamate to ethyl 3-phenylpropanoate. quizlet.com
The choice of reducing agent and reaction conditions is critical to ensure chemoselectivity. For instance, a copper-catalyzed 1,4-reduction has been developed as part of a one-pot sequence that demonstrates excellent chemoselectivity and tolerance for a broad range of functional groups. researchgate.net
Selective Reduction of Carbonyl Groups
A key challenge in the synthesis of this compound is the selective reduction of a ketone precursor without affecting the two ethyl ester groups. The Clemmensen reduction is a classic and effective method for the deoxygenation of aldehydes and ketones, particularly aryl-alkyl ketones, to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. nih.govresearchgate.net This method is advantageous in the synthesis of the target molecule as it is generally compatible with ester functionalities, which are stable under strong acidic conditions.
The reaction proceeds via a complex mechanism on the surface of the zinc, where the carbonyl group is reduced to a methylene (B1212753) group. nih.gov While the standard Clemmensen reduction is effective, modified conditions have been developed to enhance its utility and mildness. For instance, using activated zinc dust in an anhydrous solution of hydrogen chloride in an organic solvent like diethyl ether or acetic anhydride allows for the reaction to be carried out at lower temperatures. alfa-chemistry.com This modification is particularly useful for substrates that may be sensitive to the harsh conditions of the traditional method.
Another powerful method for the reduction of aryl ketones is catalytic hydrogenation. This technique employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt-C), with hydrogen gas. masterorganicchemistry.com While catalytic hydrogenation can reduce various functional groups, the specific conditions can be tailored to selectively reduce a benzylic ketone in the presence of other reducible groups. For instance, aryl alkyl ketones can be converted to alkylbenzenes by catalytic hydrogenation over a palladium catalyst. masterorganicchemistry.com
Multi-Step Synthesis Pathways
The construction of this compound necessitates a multi-step approach to introduce the two different functional groups at the para positions of the benzene (B151609) ring. A logical and efficient pathway involves the sequential functionalization of an aromatic precursor followed by selective reduction.
Sequential Functionalization of Aromatic Rings and Aliphatic Chains
A plausible and widely utilized strategy for constructing molecules with the substitution pattern of this compound begins with a Friedel-Crafts acylation reaction. organic-chemistry.orgsigmaaldrich.com This powerful carbon-carbon bond-forming reaction introduces an acyl group onto an aromatic ring. In this specific synthesis, ethyl benzoate can be acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces a 3-carboxypropanoyl group at the para position of the ethyl benzoate, yielding 4-(3-carboxypropanoyl)benzoic acid ethyl ester.
The next step in the sequence is the esterification of the newly introduced carboxylic acid group. This can be achieved through standard esterification methods, such as Fischer esterification, by reacting the intermediate with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the corresponding diethyl ester, diethyl 4-oxobenzene-1,4-dipropanoate.
The final key transformation is the selective reduction of the ketone carbonyl group to a methylene group, as detailed in section 2.5.2. The Clemmensen reduction is particularly well-suited for this step, as it effectively reduces the aryl ketone without affecting the two ethyl ester groups, thus affording the target molecule, this compound. nih.govyoutube.com
A summary of this multi-step synthesis pathway is presented below:
| Step | Reaction | Reactants | Reagents | Product |
| 1 | Friedel-Crafts Acylation | Ethyl benzoate, Succinic anhydride | AlCl₃ | 4-(3-carboxypropanoyl)benzoic acid ethyl ester |
| 2 | Esterification | 4-(3-carboxypropanoyl)benzoic acid ethyl ester, Ethanol | H₂SO₄ | Diethyl 4-oxobenzene-1,4-dipropanoate |
| 3 | Clemmensen Reduction | Diethyl 4-oxobenzene-1,4-dipropanoate | Zn(Hg), HCl | This compound |
Optimization of Reaction Conditions and Yields in Multi-Step Sequences
For the initial Friedel-Crafts acylation , several parameters can be adjusted to improve the outcome. The choice of Lewis acid catalyst and its stoichiometry are crucial. While aluminum chloride is commonly used, other Lewis acids can also be employed. nih.gov The reaction temperature and time are also important variables to control, as higher temperatures can sometimes lead to side reactions. The use of mechanochemical conditions, such as ball-milling, has been explored as an environmentally friendly, solvent-free alternative for Friedel-Crafts acylations, in some cases leading to high yields. nih.gov
The subsequent esterification step is generally a high-yielding reaction. Optimization here typically involves controlling the equilibrium of the reaction by using an excess of the alcohol (ethanol) or by removing the water formed during the reaction.
The final Clemmensen reduction step can also be optimized for higher yields. The purity and activation of the zinc amalgam are important for the reaction's success. As mentioned earlier, modified Clemmensen conditions using activated zinc dust in organic solvents can offer milder reaction conditions and potentially improved yields for sensitive substrates. alfa-chemistry.com The reaction temperature and duration are key parameters to control to ensure complete reduction while minimizing potential side reactions.
The table below illustrates how variations in reaction conditions can impact the yield of key steps in similar multi-step syntheses.
| Reaction Step | Catalyst/Reagent Variation | Solvent | Temperature (°C) | Yield (%) |
| Friedel-Crafts Acylation | AlCl₃ | CS₂ | Reflux | ~70-80% (typical) |
| Friedel-Crafts Acylation | FeCl₃ | Nitrobenzene | 100 | Variable |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Toluene | Reflux | >70% (typical) |
| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol | 50 | High |
Chemical Transformations and Derivatization Reactions of Ethyl 3 4 Carboethoxyphenyl Propionate
Hydrolysis and Transesterification Reactions
The presence of two ester groups, one attached directly to the aromatic ring and the other at the terminus of the propionate (B1217596) chain, offers opportunities for selective and complete hydrolysis and transesterification reactions.
The differential reactivity of the two ester groups in Ethyl 3-(4-carboethoxyphenyl)propionate allows for selective hydrolysis under controlled conditions. The ester group directly attached to the phenyl ring (the carboethoxy group) is generally less reactive towards hydrolysis than the ethyl ester of the propionate side chain due to the electron-withdrawing nature of the aromatic ring.
Basic hydrolysis, or saponification, using a stoichiometric amount of a base like sodium hydroxide (B78521), can lead to the preferential cleavage of the more reactive aliphatic ester. This chemoselectivity can be influenced by reaction conditions such as temperature, reaction time, and the nature of the base. For instance, milder conditions would favor the formation of 3-(4-carboethoxyphenyl)propanoic acid.
Enzymatic hydrolysis offers a highly selective alternative. Lipases, for example, are known to catalyze the hydrolysis of esters with high specificity, often differentiating between sterically and electronically distinct ester groups. The use of specific lipases could potentially lead to the exclusive hydrolysis of either the aliphatic or the aromatic ester group, yielding either 3-(4-carboethoxyphenyl)propanoic acid or ethyl 3-(4-carboxyphenyl)propionate respectively. nih.govchemicalpapers.com
| Product | Reagents and Conditions | Selectivity |
| 3-(4-carboethoxyphenyl)propanoic acid | Limited NaOH, controlled temperature and time | Preferential hydrolysis of the aliphatic ester |
| Ethyl 3-(4-carboxyphenyl)propionate | Specific lipase, controlled pH and temperature | Potential for high selectivity towards the aromatic ester |
| 3-(4-carboxyphenyl)propanoic acid | Excess strong base (e.g., NaOH), heat | Complete hydrolysis of both ester groups |
Transesterification allows for the conversion of the ethyl esters in this compound to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.commdpi.comsemanticscholar.orgresearchgate.net This process is typically an equilibrium reaction, and driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products. mdpi.com
Similar to hydrolysis, selective transesterification may be achievable. The aliphatic ester is generally more susceptible to nucleophilic attack and therefore more likely to undergo transesterification under milder conditions. For example, reacting this compound with a large excess of benzyl (B1604629) alcohol under acidic or basic catalysis would likely first yield benzyl 3-(4-carboethoxyphenyl)propionate. More forcing conditions would lead to the transesterification of both ester groups.
| Reactant Alcohol | Catalyst | Potential Product(s) |
| Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 3-(4-carbomethoxyphenyl)propionate |
| Benzyl alcohol | Acid or Base | Benzyl 3-(4-carbobenzyloxyphenyl)propionate |
| Isopropanol | Acid or Base | Isopropyl 3-(4-carboisopropoxyphenyl)propionate |
Reactions Involving the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, and the existing substituents direct the position of incoming electrophiles. Both the carboethoxy group and the 3-ethoxycarbonylpropyl group are electron-withdrawing and are therefore deactivating, meta-directing groups. masterorganicchemistry.comnumberanalytics.comassets-servd.host
Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org Due to the presence of two meta-directing groups, the incoming nitro group is expected to substitute at the positions meta to both existing substituents, which are the positions ortho to the carboethoxy group and meta to the propionate side chain.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The halogen will be directed to the meta positions relative to the two deactivating groups.
Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are generally difficult on strongly deactivated rings. rsc.orglibretexts.orgpearson.comlibretexts.orgyoutube.com The presence of two electron-withdrawing ester groups makes the aromatic ring of this compound significantly less nucleophilic, and thus, Friedel-Crafts acylation and alkylation are expected to be very slow or not occur under standard conditions.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(4-carboethoxy-3-nitrophenyl)propionate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-(3-bromo-4-carboethoxyphenyl)propionate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed |
The carboethoxy group on the aromatic ring can be transformed into other functional groups.
Reduction: The aromatic ester can be selectively reduced in the presence of the aliphatic ester under specific conditions. For instance, certain catalytic hydrogenation methods or the use of specific reducing agents might achieve this transformation. Complete reduction of the aromatic ester to a hydroxymethyl group would yield ethyl 3-(4-(hydroxymethyl)phenyl)propionate. Further reduction to a methyl group is also possible. numberanalytics.comnih.gov The conversion of the carboethoxy group to an aldehyde can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. organic-chemistry.orglibretexts.orgnumberanalytics.com
Conversion to other functional groups: The carboethoxy group can be a precursor for other functionalities. For example, it can be converted to a chloromethyl group through reduction to the alcohol followed by treatment with a chlorinating agent. chempanda.comresearchgate.net
Reactions at the Propionate Chain
The propionate chain offers several sites for chemical modification, most notably the α-carbon to the ester carbonyl.
The α-hydrogens of the propionate ester are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.orglibretexts.orgmasterorganicchemistry.com This enolate is a potent nucleophile and can participate in various reactions.
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide, introducing an alkyl group at the α-position to give ethyl 2-alkyl-3-(4-carboethoxyphenyl)propionate. libretexts.orglibretexts.org
Halogenation: The α-position can be halogenated, for example, by treatment with N-bromosuccinimide (NBS) under appropriate conditions.
Condensation Reactions: The enolate can also participate in condensation reactions. For instance, a Claisen condensation with another molecule of an ester can occur. masterorganicchemistry.comyoutube.com An intramolecular Claisen-type condensation, known as a Dieckmann condensation, could be possible if the molecule were suitably substituted to allow for the formation of a five- or six-membered ring, though this is not feasible with the parent structure of this compound. masterorganicchemistry.comyoutube.com
| Reaction | Reagents | Product |
| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Ethyl 2-alkyl-3-(4-carboethoxyphenyl)propionate |
| α-Halogenation | 1. LDA, THF, -78 °C; 2. NBS | Ethyl 2-bromo-3-(4-carboethoxyphenyl)propionate |
Alpha-Carbon Reactivity: Enolate Chemistry and Alkylation
The hydrogens on the carbon atom alpha to the propionate carbonyl group (Cα) are acidic due to the electron-withdrawing effect of the adjacent carbonyl. This acidity allows for deprotonation by a strong, non-nucleophilic base to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org This enolate is a potent nucleophile and can react with various electrophiles, most notably in alkylation reactions. libretexts.org
The formation of the enolate is typically achieved using a sterically hindered strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to ensure quantitative and irreversible deprotonation. youtube.com The resulting enolate can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a classic SN2 reaction to introduce an alkyl group at the alpha-carbon. libretexts.org This process is a fundamental carbon-carbon bond-forming reaction, allowing for the extension and diversification of the propionate side chain. youtube.com The choice of alkylating agent is generally restricted to methyl or primary halides to avoid competing elimination reactions. libretexts.org
Table 1: Alpha-Alkylation of this compound
| Step | Reagent | Product | Purpose |
| 1. Enolate Formation | Lithium diisopropylamide (LDA) in THF, -78°C | Lithium enolate of this compound | Generates a nucleophilic alpha-carbon. |
| 2. Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-methyl-3-(4-carboethoxyphenyl)propionate | Introduces a methyl group at the alpha-position. |
| 2. Alkylation | Ethyl Bromide (CH₃CH₂Br) | Ethyl 2-ethyl-3-(4-carboethoxyphenyl)propionate | Introduces an ethyl group at the alpha-position. |
Transformations of the Ethyl Ester Group to Other Functionalities (e.g., Alcohols, Amides)
The two ethyl ester groups in the molecule are key sites for functional group interconversion. They can be readily transformed into a variety of other functionalities, including carboxylic acids, amides, and primary alcohols.
Hydrolysis to Carboxylic Acids: Both ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is irreversible. Treatment with an aqueous base like sodium hydroxide (NaOH), followed by an acidic workup, yields 3-(4-carboxyphenyl)propanoic acid. sigmaaldrich.comthermofisher.comnih.gov
Conversion to Amides: Amides can be synthesized from the ester, though this often proceeds via the carboxylic acid. The diacid obtained from hydrolysis can be activated, for example by conversion to an acyl chloride with thionyl chloride (SOCl₂), and then reacted with a primary or secondary amine to form the corresponding diamide. Alternatively, direct amidation of the ester can be achieved by heating with an amine, although this reaction can be slow. More sophisticated methods for direct conversion exist, sometimes employing specific catalysts. organic-chemistry.org For instance, reacting the diester with an amine in the presence of a Lewis acid or using coupling agents like N,N-dicyclohexylcarbodiimide (DCC) after initial hydrolysis can facilitate amide bond formation. youtube.com
Table 2: Functional Group Transformations of Ester Groups
| Transformation | Reagents | Intermediate/Product | Resulting Functional Group |
| Hydrolysis | 1. NaOH(aq), Δ2. H₃O⁺ | 3-(4-Carboxyphenyl)propanoic acid | Carboxylic Acid |
| Amidation (via acid) | 1. SOCl₂2. R₂NH | 3-(4-(N,N-dialkylcarbamoyl)phenyl)-N,N-dialkylpropanamide | Amide |
| Reduction | LiAlH₄ in THF | 4-(3-hydroxypropyl)benzyl alcohol | Alcohol |
Reductive and Oxidative Manipulations
The molecule can undergo various reduction and oxidation reactions, targeting either the ester functionalities or the carbon framework.
Reduction of Ester Groups to Alcohols
Esters are readily reduced to primary alcohols by powerful hydride-donating reagents. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. masterorganicchemistry.comdavuniversity.org Treatment of this compound with an excess of LiAlH₄ in an anhydrous ether solvent, such as THF or diethyl ether, will reduce both ethyl ester groups. The reaction proceeds via nucleophilic acyl substitution followed by nucleophilic addition of hydride ions. An aqueous or acidic workup is required to protonate the resulting alkoxide intermediates. This reaction converts the diester into the corresponding diol, 4-(3-hydroxypropyl)benzyl alcohol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org
Selective Oxidation of Aliphatic or Aromatic Positions
The selective oxidation of the aliphatic or aromatic C-H bonds in this compound is challenging due to the general stability of these positions.
Aromatic Ring: The benzene ring is electron-deficient due to the attached carboxylate group and is therefore deactivated towards electrophilic attack, including oxidation. It is generally resistant to oxidation under mild conditions. Harsh oxidizing agents like potassium permanganate (B83412) (KMnO₄) under heat and pressure would likely lead to degradation of the entire molecule rather than selective oxidation.
Aliphatic Chain: The propionate side chain lacks a readily oxidizable position. The methylene (B1212753) group adjacent to the aromatic ring is a benzylic position, but it does not possess a C-H bond that is typically susceptible to benzylic oxidation, which requires at least one hydrogen atom on the carbon directly attached to the ring. youtube.com Strong oxidation would likely cleave the C-C bonds of the side chain. Therefore, selective oxidation of either the aromatic or aliphatic positions without affecting the ester groups is not a straightforward transformation and would require specialized catalytic systems that are not commonly reported for this specific substrate.
Condensation and Polymerization Studies
The structure of this compound, possessing two ester groups, suggests its potential as a building block for polymeric materials.
Utilization as a Monomer for Polymeric Materials (e.g., Polyesters)
While the diester itself could potentially undergo transesterification polymerization, a more common and controlled approach involves its conversion to a diacid monomer. As described in section 3.3.2, hydrolysis of this compound yields 3-(4-carboxyphenyl)propanoic acid. sigmaaldrich.com This diacid is an A-B type monomer where the two carboxylic acid groups have different reactivities, but it can be used in polycondensation reactions with diols to synthesize polyesters. mdpi.com
The synthesis of polyesters would typically involve a melt polycondensation reaction between 3-(4-carboxyphenyl)propanoic acid and a suitable diol, such as ethylene (B1197577) glycol or 1,4-butanediol, at high temperatures and under vacuum to remove the water byproduct and drive the reaction to completion. jku.at The resulting polymer would be an aromatic-aliphatic polyester, where the properties could be tuned based on the choice of the diol co-monomer. The presence of the flexible propionate linker in the monomer backbone would be expected to influence the thermal and mechanical properties of the final polyester, potentially imparting greater flexibility compared to polyesters made from rigid terephthalic acid. researchgate.net
Investigation of Polymerization Mechanisms and Kinetics of this compound
A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the polymerization mechanisms or kinetics of this compound. Research focusing on the direct polymerization of this specific monomer to form polyesters or poly(ester-amides) appears to be limited or not publicly available.
While general principles of polyesterification and polyamidation reactions are well-established, the absence of empirical data for this compound prevents a detailed analysis of its specific reaction pathways, kinetic parameters, and the influence of various factors such as catalysts, temperature, and monomer concentration on the polymerization process.
Typically, the investigation of a monomer's polymerization behavior would involve the following:
Mechanistic Studies: Elucidation of the step-by-step reaction pathway, including initiation, propagation, and termination steps. This often involves spectroscopic analysis to identify intermediates and end-groups.
Kinetic Analysis: Determination of the reaction rate, order of reaction, and activation energy. This is usually achieved by monitoring the disappearance of monomer or the formation of polymer over time under controlled conditions.
Without dedicated research on this compound, any discussion on its polymerization mechanisms and kinetics would be speculative and not adhere to the required standards of scientific accuracy.
Further experimental investigation is required to characterize the polymerization behavior of this compound and to gather the necessary data for a thorough mechanistic and kinetic analysis. Such research would be essential to understand its potential as a monomer for novel polymer synthesis.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
No specific Density Functional Theory (DFT) studies on Ethyl 3-(4-carboethoxyphenyl)propionate have been identified. Such a study would typically involve the use of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry of the compound. The output would provide precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations would elucidate the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. A larger gap implies higher stability. Other electronic properties that would be calculated include the electrostatic potential, which can predict sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Molecular Geometry Parameters for this compound
| Parameter | Value |
| C=O Bond Length (Ester 1) | Data not available |
| C=O Bond Length (Ester 2) | Data not available |
| C-O Bond Length (Ester 1) | Data not available |
| C-O Bond Length (Ester 2) | Data not available |
| C-C-C Bond Angle (Propionate Chain) | Data not available |
| Dihedral Angle (Phenyl Ring - Propionate) | Data not available |
Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
| Electron Affinity | Data not available |
Ab Initio Methods for Spectroscopic Parameter Prediction
There are no available Ab Initio studies for predicting the spectroscopic parameters of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), could be employed to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
A theoretical vibrational analysis would involve the calculation of harmonic frequencies, which are typically scaled to improve agreement with experimental data. This would allow for the assignment of specific vibrational modes to the observed peaks in an experimental IR or Raman spectrum. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) could be calculated and compared to experimental values to aid in the structural elucidation of the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions.
Conformational Analysis and Rotational Barriers
No dedicated molecular dynamics studies on the conformational analysis and rotational barriers of this compound were found. Such simulations would involve placing the molecule in a simulated environment and observing its conformational landscape over a period of time. This would identify the most stable conformers and the energy barriers for rotation around key single bonds, such as those in the propionate (B1217596) side chains and the ester groups. This information is crucial for understanding the flexibility of the molecule and its potential interactions with other molecules.
Intermolecular Interactions and Solvent Effects
Information regarding molecular dynamics simulations of this compound to study intermolecular interactions and solvent effects is not available. These simulations would typically involve placing the molecule in a box of solvent molecules (e.g., water, ethanol) to understand how the solvent affects its conformation and dynamics. Radial distribution functions could be calculated to analyze the solvation shell around different parts of the molecule, providing insights into solute-solvent interactions.
Applications of Ethyl 3 4 Carboethoxyphenyl Propionate As a Synthetic Intermediate
Precursor in Fine Chemical Synthesis
The potential of Ethyl 3-(4-carboethoxyphenyl)propionate as a building block for more complex molecules is theoretically plausible due to its functional groups. The ester moieties can be hydrolyzed to carboxylic acids, and the aromatic ring can undergo various substitution reactions.
Building Block for Aromatic Compounds with Diverse Functionalities
In principle, the bifunctional nature of this molecule, possessing two ester groups at different positions on the phenylpropionate backbone, could allow for selective modifications to create a variety of aromatic compounds. For instance, selective hydrolysis of one ester group followed by reaction at that site could lead to multifunctional aromatic structures. However, specific examples or methodologies employing this compound for this purpose are not described in the reviewed literature.
Intermediate in the Production of Specialty Esters and Acids
The structure of this compound makes it a potential precursor to specialty diacids, diesters, or acid-esters. Hydrolysis of both ester groups would yield 3-(4-carboxyphenyl)propanoic acid, a dicarboxylic acid that could be used in various applications. Transesterification reactions could also be employed to generate other specialty esters. While the synthesis of related terephthalic acid derivatives is a well-established field, the specific use of this compound as a starting material is not prominently featured in available research.
Role in Materials Science Research (excluding material properties)
The presence of two reactive ester groups suggests that this compound could serve as a monomer or a component in the formulation of novel materials.
Monomer for Advanced Polymeric Materials (excluding polymer properties or performance)
Theoretically, this compound could be used as a monomer in the synthesis of polyesters or polyamides. After conversion of the ester groups to more reactive functionalities like acid chlorides or by direct polycondensation with diols or diamines, it could be incorporated into a polymer backbone. This could introduce a flexible three-carbon spacer and an aromatic ring, potentially influencing the polymer's structural characteristics. However, specific instances of its use as a monomer in the synthesis of advanced polymeric materials are not documented in the available literature.
Components in Novel Chemical Formulations (e.g., solvents, without dosage/administration)
Given its ester functionalities and likely liquid state at room temperature, this compound could potentially be explored as a specialty solvent or a component in chemical formulations. However, there is no readily available information on its use in such applications.
Catalyst Ligand or Additive Research (excluding performance metrics)
The aromatic ring and ester groups of this compound could be functionalized to create ligands for metal catalysts. Modification of the aromatic ring, for example, could introduce coordinating atoms that can bind to a metal center. Research into the synthesis of catalyst ligands from terephthalic acid derivatives is an active area, but the specific involvement of this compound is not detailed in the public domain.
Investigation of Coordination Chemistry
The utility of this compound is realized through its conversion to 3-(4-carboxyphenyl)propionic acid (H₂cpp), which has been successfully employed in the synthesis of novel coordination polymers and metal-organic frameworks. The presence of two distinct carboxylate functionalities allows the H₂cpp ligand to adopt various coordination modes, leading to a rich structural diversity in the resulting metal complexes.
Researchers have utilized H₂cpp to construct coordination compounds with various metal ions, including zinc (Zn), copper (Cu), and cadmium (Cd). These studies have demonstrated that the interplay between the rigid and flexible components of the H₂cpp ligand, in conjunction with the coordination preferences of the metal center and the nature of any ancillary ligands, directs the final architecture of the resulting framework.
For instance, the reaction of H₂cpp with different metal salts under solvothermal conditions has yielded a range of structures from one-dimensional chains to complex three-dimensional frameworks. The structural diversity of these compounds is a direct consequence of the conformational flexibility of the propionate (B1217596) side chain and the ability of the two carboxylate groups to bridge metal centers in multiple ways.
Table 1: Structural Features of Coordination Polymers Derived from 3-(4-carboxyphenyl)propionic acid (H₂cpp)
| Compound | Metal Ion | Ancillary Ligand | Dimensionality | Crystal System | Space Group |
| [Zn(cpp)(H₂O)]n | Zn(II) | None | 3D | Monoclinic | P2₁/c |
| [Cu(cpp)(4-bpmh)]n·nH₂O·nMeOH | Cu(II) | 4-bpmh | 3D | Monoclinic | C2/c |
| [Cd₂(cpp)₂(3-bpmh)₂]n·4nH₂O·2nMeOH | Cd(II) | 3-bpmh | 2D | Triclinic | P-1 |
| [Cd(cpp)(bpy)(H₂O)₂]n·2nH₂O | Cd(II) | bpy | 1D | Monoclinic | P2₁/n |
Data compiled from a study on the structural topologies of metal-organic frameworks based on 3-(4-carboxyphenyl)propionic acid.
Role in Reaction Optimization Studies
While this compound itself is not the primary subject of reaction optimization studies, the synthesis of coordination polymers from its derivative, 3-(4-carboxyphenyl)propionic acid, inherently involves the selection of optimal reaction conditions. Dedicated and systematic reaction optimization studies for the synthesis of coordination polymers using the H₂cpp ligand are not extensively reported in the literature. However, the successful synthesis of various crystalline frameworks provides insight into the reaction conditions that favor the formation of these materials.
The synthesis of metal-organic frameworks and coordination polymers is typically influenced by several key parameters, including temperature, reaction time, solvent system, and the molar ratio of the reactants. The reported syntheses of H₂cpp-based coordination polymers have primarily utilized solvothermal and hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, which allows for the crystallization of the product over a period of hours to days.
The choice of solvent is critical, as it affects the solubility of the reactants and can influence the resulting crystal structure. For example, mixtures of water and organic solvents like methanol (B129727) or ethanol (B145695) have been successfully used in the synthesis of H₂cpp-based coordination polymers. The temperature of the reaction is another crucial factor that can impact the kinetics of crystal nucleation and growth, ultimately determining the phase and quality of the final product.
The table below summarizes the specific reaction conditions that have been successfully employed for the synthesis of the coordination polymers detailed in the previous section. While not the result of a systematic optimization study, these conditions represent the current state-of-the-art for obtaining these particular crystalline materials.
Table 2: Successful Synthesis Conditions for H₂cpp-Based Coordination Polymers
| Compound | Method | Solvent | Temperature (°C) | Time (days) |
| [Zn(cpp)(H₂O)]n | Solvothermal | H₂O/Methanol | 120 | 3 |
| [Cu(cpp)(4-bpmh)]n·nH₂O·nMeOH | Solvothermal | H₂O/Methanol | 120 | 3 |
| [Cd₂(cpp)₂(3-bpmh)₂]n·4nH₂O·2nMeOH | Solvothermal | H₂O/Methanol | 120 | 3 |
| [Cd(cpp)(bpy)(H₂O)₂]n·2nH₂O | Solvothermal | H₂O/Methanol | 120 | 3 |
These conditions were reported in the successful synthesis of the respective compounds and are presented here as established protocols.
Further research focusing on the systematic optimization of these reaction parameters could lead to improved yields, enhanced crystal quality, and potentially the discovery of new phases with novel structures and properties.
Advancing Synthetic Efficiency and Sustainability
The development of environmentally benign and economically viable synthetic methodologies is a paramount goal in modern chemistry. For this compound, future research is directed towards greener and more scalable production strategies.
Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of esters, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a compound like this compound, this involves exploring alternative catalytic systems and reaction conditions.
Heterogeneous Catalysis: A significant area of interest is the replacement of traditional homogeneous acid catalysts, which often require difficult separation and neutralization steps, with solid acid catalysts. Materials such as zeolites, ion-exchange resins, and metal oxides are being investigated for their potential in esterification and transesterification reactions. quickcompany.inresearchgate.net These catalysts offer the advantages of easy separation from the reaction mixture, potential for reuse, and often milder reaction conditions. quickcompany.in For instance, the use of a transition metal-based heterogeneous catalyst has been shown to be effective in the production of other terephthalate esters from waste polyethylene terephthalate (PET). quickcompany.in
Solvent-Free Reactions: Eliminating the use of volatile organic solvents is another key aspect of green synthesis. Research into solvent-free esterification reactions, potentially utilizing one of the reactants as the solvent or employing high-speed ball milling, is a promising avenue. mdpi.com This approach not only reduces environmental impact but can also lead to higher reaction rates and easier product isolation.
Flow Chemistry and Continuous Processing
For the scalable production of this compound, continuous flow chemistry presents a compelling alternative to traditional batch processing. mdpi.comacs.orguc.ptrsc.org Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. mdpi.com This technology can lead to higher yields, improved product purity, and reduced reaction times. The synthesis of various esters, including aromatic esters, has been successfully demonstrated in continuous-flow systems, highlighting the potential for its application in the production of this compound. mdpi.comacs.org
| Parameter | Batch Processing | Continuous Flow Processing |
| Scale | Lab to large scale | Micro to production scale |
| Heat & Mass Transfer | Often limited | Excellent |
| Reaction Control | Less precise | Highly precise |
| Safety | Potential for thermal runaway | Inherently safer |
| Scalability | Can be challenging | More straightforward |
Exploration of Novel Chemical Transformations
Beyond improving existing synthetic routes, researchers are exploring novel chemical reactions to access and functionalize this compound and its analogs. This includes the development of new catalysts and the investigation of alternative reaction pathways.
Catalyst Development for Enhanced Selectivity and Reactivity
The design of new catalysts with improved activity and selectivity is a central theme in modern organic synthesis. For the synthesis of aromatic esters, innovative catalytic systems are being developed that can operate under milder conditions and offer greater functional group tolerance. waseda.jpchemeurope.com For example, a novel "ester dance reaction" catalyzed by a palladium complex with a diphosphine ligand has been reported to achieve a high yield of aromatic esters from low-cost starting materials. waseda.jpchemeurope.com Such advancements could open up new synthetic routes to this compound.
Uncatalyzed or Biocatalytic Reactions
In the quest for more sustainable chemical processes, there is growing interest in uncatalyzed and biocatalytic reactions. While many esterifications require a catalyst, some can proceed under high temperature and pressure without one. However, the focus is increasingly on biocatalysis, which utilizes enzymes to carry out chemical transformations.
Biocatalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity and under mild conditions. nih.govresearchgate.netsemanticscholar.org The use of immobilized lipases, in particular, offers the advantage of easy catalyst recovery and reuse. nih.gov The biocatalytic synthesis of various propionate esters has been reported, suggesting that an enzymatic route to this compound is a feasible and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov
Advanced Structural Characterization Techniques
A thorough understanding of the structure and properties of this compound is crucial for its application and for the development of new synthetic methods. Advanced analytical techniques play a pivotal role in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for the structural elucidation of organic molecules. For this compound, NMR spectroscopy would be used to confirm the connectivity of the atoms and the presence of the different functional groups. The analysis of chemical shifts and coupling constants in the aromatic region, for instance, can provide information about the substitution pattern on the benzene (B151609) ring. youtube.comnih.gov Spectroscopic data for similar compounds, such as diethyl terephthalate, can serve as a reference for interpreting the spectra of this compound. youtube.comchemicalbook.comchemicalbook.com
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For this compound, characteristic fragments would be expected from the loss of the ethoxy group, the ethyl propionate side chain, and cleavage of the ester linkages. nist.gov
Computational Chemistry: In conjunction with experimental techniques, computational chemistry is becoming an increasingly powerful tool for studying the structure and properties of molecules. nih.gov Quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts, and to investigate conformational preferences and reaction mechanisms. nih.gov
An exploration of "this compound" reveals significant avenues for future research, particularly in leveraging advanced analytical techniques and computational tools to refine its synthesis and understand its environmental impact. Methodological advancements in spectroscopy, coupled with the integration of artificial intelligence, promise to accelerate the design and optimization of synthetic pathways. Simultaneously, a detailed investigation into its environmental lifecycle, specifically its degradation under sunlight, is crucial for a comprehensive understanding of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(4-carboethoxyphenyl)propionate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves esterification or condensation reactions. For example, analogous compounds like ethyl 3-(3,4,5-trimethoxyphenyl)propionate are synthesized via nucleophilic substitution or coupling reactions, using solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) to enhance solubility . Optimization includes adjusting reaction temperature (e.g., 50–80°C), catalyst selection (e.g., acid/base catalysts), and purification via column chromatography or recrystallization. Yield improvements (e.g., up to 89% in related syntheses) are achieved by controlling stoichiometry and reaction time .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Reverse-phase HPLC with a Newcrom R1 column is widely used, employing mobile phases like acetonitrile/water with phosphoric acid (0.1% v/v) for separation . For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid . Structural confirmation requires nuclear magnetic resonance (NMR) for functional group analysis and X-ray crystallography for solid-state conformation, as demonstrated in studies of methyl 3-(4-hydroxyphenyl)propionate . Purity validation can leverage gas chromatography (GC) or high-resolution MS .
Advanced Research Questions
Q. How can conflicting literature data on the reactivity of this compound derivatives be resolved experimentally?
- Methodological Answer : Contradictions in reactivity (e.g., substituent effects on hydrolysis rates) can be addressed through controlled kinetic studies under standardized conditions (pH, temperature). For instance, compare electron-withdrawing (e.g., -CN) vs. electron-donating (e.g., -OCH₃) groups using HPLC to monitor degradation products . Computational tools like density functional theory (DFT) can model electronic effects and predict reaction pathways, which are then validated experimentally .
Q. What computational strategies predict the physicochemical properties of this compound, and how do they align with experimental data?
- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., using Gaussian software) can estimate logP, solubility, and stability. For example, logP values for similar compounds (e.g., 2.35 for ethyl 3-(3,4,5-trimethoxyphenyl)propionate ) are compared with predicted values from software like ChemAxon. Deviations highlight the need for experimental validation via shake-flask methods or chromatographic retention time analysis .
Q. How do solvent polarity and substituent positioning influence the spectroscopic properties of this compound?
- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. ethanol) reveals bathochromic shifts in aromatic systems due to substituent electronic effects. For instance, electron-withdrawing groups (e.g., -COOEt) increase absorption maxima, as observed in ethyl 3-(4-cyanophenyl)propionate derivatives . Solvatochromic studies combined with time-dependent DFT calculations refine these correlations .
Experimental Design & Data Analysis
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts often arise from incomplete esterification or side reactions. Techniques include:
- In-situ monitoring : Use FTIR to track carbonyl group conversion .
- Protecting groups : For sensitive substituents (e.g., -NH₂), employ tert-butoxycarbonyl (Boc) protection, as seen in ethyl 3-(4-amino-3-fluorophenyl)propanoate synthesis .
- Purification : Gradient elution in HPLC or flash chromatography isolates the target compound from impurities .
Q. How can researchers adapt HPLC methods for this compound to accommodate mass spectrometry detection?
- Methodological Answer : Replace phosphoric acid with 0.1% formic acid in the mobile phase to ensure MS compatibility while maintaining resolution . Column temperature (25–40°C) and flow rate (0.5–1.0 mL/min) are optimized to balance peak shape and ionization efficiency. Calibration with internal standards (e.g., deuterated analogs) improves quantification accuracy .
Structural and Functional Insights
Q. What role does the 4-carboethoxy group play in the biological activity of this compound derivatives?
- Methodological Answer : The carboethoxy group enhances lipophilicity, improving cell membrane permeability. Structure-activity relationship (SAR) studies involve synthesizing analogs with varying ester groups (e.g., methyl, tert-butyl) and testing in vitro bioactivity (e.g., enzyme inhibition). For example, ethyl 3-(4-hydroxyphenyl)propionate derivatives show potential as antioxidants, assessed via DPPH radical scavenging assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
